5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-7-8(6-12-13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJAEFFWTBMIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590401 | |
| Record name | 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936250-20-3 | |
| Record name | 3-Methylpyrazole-4-boronic acid pinacol ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Boric acid or boronic esters : Used as the boron source.
Aryl halides : Such as bromides or iodides that can react with the boron compound.
Palladium catalyst : Commonly used catalysts include Pd(PPh₃)₄ or Pd(OAc)₂.
Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is typically employed to deprotonate the boronic acid.
Combine the aryl halide and boronic acid in a solvent such as toluene or dimethylformamide (DMF).
Add the palladium catalyst and base to the mixture.
Heat the reaction mixture under reflux conditions for several hours.
After completion, purify the product using column chromatography.
Direct Boronation
Dioxaborolane reagent : A source of boron that contains the dioxaborolane structure.
Pyrazole derivative : The starting material which will undergo boronation.
Dissolve the pyrazole derivative in an appropriate solvent such as tetrahydrofuran (THF) under inert atmosphere conditions.
Slowly add the dioxaborolane reagent to the solution while stirring.
Allow the reaction to proceed at room temperature or slightly elevated temperatures for a specified time.
Quench the reaction and purify using standard extraction techniques.
Comparative Yield Data
The following table summarizes comparative yields from different preparation methods reported in various studies:
| Method | Yield (%) | Reference |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 70-85 | |
| Direct Boronation | 60-75 |
Chemical Reactions Analysis
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different pyrazole derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Researchers explore its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: It finds applications in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with hydroxyl groups in biological molecules, making it useful in enzyme inhibition studies and as a molecular probe.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights critical differences between the target compound and its analogues:
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₁H₁₈BN₂O₂ | 4-Bpin, 5-Me | 228.09 | 1233526-60-7 | Cross-coupling intermediates |
| 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₁H₁₈BN₂O₂ | 1-Me, 3-Me, 4-Bpin | 228.09 | Not specified | Ligand design, catalysis |
| 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | C₁₆H₂₁BN₂O₂ | 1-Me, 4-Bpin-phenyl | 284.16 | BB32-0398 | Polymer chemistry, OLED materials |
| 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₂H₂₁BN₂O₂ | 1-Et, 4-Me, 5-Bpin | 240.12 | 1047636-01-0 | Antibacterial agent synthesis |
| 1-Methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₆H₂₁BN₂O₂ | 1-Me, 4-Bpin, 5-Ph | 284.16 | 2684308-79-8 | Kinase inhibitor development |
Key Observations :
- Substituent Position : The position of the boronate ester (Bpin) and alkyl/aryl groups significantly influences reactivity. For example, 1,3-dimethyl substitution () reduces steric hindrance compared to phenyl-substituted analogues (), enhancing compatibility with bulky coupling partners .
- Electronic Effects : Electron-withdrawing groups (e.g., phenyl in ) decrease boronate electrophilicity, slowing cross-coupling kinetics compared to the methyl-substituted target compound .
- Biological Activity : Ethyl and phenyl derivatives () exhibit enhanced antimicrobial or kinase-inhibiting properties due to increased lipophilicity .
Comparison with Analogues :
- 1-Methyl-4-Bpin-pyrazole (CAS 761446-44-0) : Synthesized via Suzuki coupling of 4-bromo-1-methylpyrazole, yielding a less sterically hindered boronate for rapid coupling .
- 1-Methyl-4-Bpin-phenyl-pyrazole () : Requires multi-step synthesis, including Miyaura borylation of bromophenylpyrazole, with lower overall yields (~65%) due to steric challenges .
Stability and Handling
- The target compound is stable under inert atmospheres but hydrolyzes slowly in humid environments. In contrast, phenyl-substituted analogues () exhibit greater moisture sensitivity due to π-system delocalization .
- 1,3-Dimethyl derivatives () demonstrate superior thermal stability (decomposition >200°C), making them suitable for high-temperature reactions .
Biological Activity
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 263.14 g/mol. It features a pyrazole ring substituted with a dioxaborolane moiety, which is believed to contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 32 µg/mL |
| Example B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | TBD |
Anti-inflammatory Effects
Pyrazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that they may inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Study:
In a study involving animal models of inflammation, administration of pyrazole derivatives led to a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Anticancer Activity
There is emerging evidence suggesting that pyrazole compounds can exhibit anticancer properties through various mechanisms including the induction of apoptosis and inhibition of tumor growth. The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets relevant to cancer progression.
Research Findings:
A study published in Molecules highlighted the synthesis of several pyrazole derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives had IC50 values in the low micromolar range.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: Targeting key enzymes involved in inflammation and microbial resistance.
- Cell Cycle Arrest: Inducing cell cycle changes that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: Altering ROS levels can affect cellular signaling pathways related to inflammation and cancer.
Q & A
Q. Critical factors :
- Catalyst system : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands (e.g., SPhos) enhances turnover in polar solvents (THF/H₂O) .
- Base selection : Na₂CO₃ or Cs₂CO₃ improves coupling efficiency with electron-deficient aryl halides .
- Temperature control : Reactions at 100°C achieve >75% yield in 12–24 hours, but microwave-assisted protocols reduce time .
Example : Coupling with 4-bromo-2-chlorobenzonitrile achieved 77% yield under PdCl₂ catalysis .
Advanced: What are common synthetic challenges, and how are they addressed?
Q. Challenges :
- By-product formation : Excess boronate or halide precursors lead to homo-coupling (e.g., biphenyls). Use stoichiometric ratios and degassed solvents to suppress side reactions .
- Purification difficulties : Hydrophobic by-products require chromatographic separation with gradients (e.g., hexane/EtOAc) or recrystallization .
Mitigation : Intermediate trapping (e.g., THP protection) and real-time monitoring via TLC or LC-MS .
Advanced: How do computational studies enhance understanding of its reactivity?
- DFT calculations : Predict regioselectivity in cross-couplings by analyzing electron density at the boron-bound carbon .
- Molecular docking : Used to design derivatives for biological targets (e.g., M1 muscarinic receptor modulators), correlating steric/electronic effects with binding affinity .
Advanced: What spectroscopic anomalies might arise during characterization?
- Boron-induced shifts : B NMR shows a peak near δ 30 ppm for the dioxaborolane group, while F NMR (if fluorinated derivatives exist) helps track electronic effects .
- Tautomerism : The 1H-pyrazole tautomer dominates in solution, but solid-state structures may show alternative forms .
Advanced: How is this compound utilized in photochromic material research?
- Diarylethene systems : Acts as a π-conjugated linker in naphthalimide-based switches. Challenges include low yields (33–42%) due to competing bromine-boron exchanges, addressed via iterative coupling with pure intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
